molecular formula C9H10ClNO3 B15316474 Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate

Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate

Cat. No.: B15316474
M. Wt: 215.63 g/mol
InChI Key: UVBABWFKFFWUQH-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine with a suitable esterification agent. One common method involves the use of methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate.

    Reduction: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoate group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
  • 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione

Uniqueness

Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is unique due to its specific combination of a chloropyridine ring and a hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate

InChI

InChI=1S/C9H10ClNO3/c1-14-9(13)5-7(12)6-2-3-11-8(10)4-6/h2-4,7,12H,5H2,1H3

InChI Key

UVBABWFKFFWUQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=NC=C1)Cl)O

Origin of Product

United States

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